molecular formula C9H10N4O3 B1475729 2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid CAS No. 2090955-83-0

2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid

Cat. No. B1475729
CAS RN: 2090955-83-0
M. Wt: 222.2 g/mol
InChI Key: KXFSUIGZFTYXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid” is a derivative of the triazole class . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 .


Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The molecular formula of a triazole is C2H3N3 . The structure of the specific compound “this compound” is not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The compound 2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid and its derivatives are primarily involved in the synthesis of complex heterocyclic structures. These chemical reactions are crucial for developing new molecules with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, Gray et al. (1976) explored cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, which are significant for their potential biological activities and chemical properties (Gray, Stevens, Tennant, & Vevers, 1976).

Biological Activity Studies

Compounds derived from this compound have been studied for their antibacterial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Hassan, 2013).

Methodological Innovations in Synthesis

Lee et al. (1989) proposed a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, showcasing a simplified and efficient approach to producing these heterocyclic compounds with good yields (Lee, Kim, Um, & Park, 1989). This methodological innovation opens new avenues for chemical synthesis and the exploration of heterocyclic compounds' chemical and biological properties.

Exploration of Compound Derivatives

Research into derivatives of this compound extends into various chemical structures and their applications. Thirupaiah and Vedula (2014) developed a one-pot procedure for synthesizing substituted phthalazine-1,4-diones, demonstrating the versatility and chemical reactivity of these compounds in creating pharmacologically relevant molecules (Thirupaiah & Vedula, 2014).

Mechanism of Action

While the specific mechanism of action for “2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid” is not detailed in the search results, it can be inferred that triazolo[4,3-a]pyrazine derivatives might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

Triazoles have been the focus of many research studies due to their versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials . Future research may focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-6-10-11-8-9(16)12(5-7(14)15)3-4-13(6)8/h3-4H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSUIGZFTYXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 2
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 4
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 6
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.